molecular formula C19H23ClN2O2S B093497 Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- CAS No. 17831-98-0

Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-

Cat. No.: B093497
CAS No.: 17831-98-0
M. Wt: 378.9 g/mol
InChI Key: BQDFHACIOUBBDF-UHFFFAOYSA-N
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Description

Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. Phenothiazine derivatives have been extensively studied for their pharmacological activities and are used in the synthesis of various therapeutic agents .

Preparation Methods

The synthesis of phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- involves several steps. One common method includes the chlorination of phenothiazine followed by the introduction of methoxy groups at the 7 and 8 positions. The final step involves the attachment of the 3-(dimethylamino)propyl group to the 10th position of the phenothiazine ring. The reaction conditions typically involve the use of chlorinating agents, methoxylating agents, and appropriate solvents .

Chemical Reactions Analysis

Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- involves its interaction with various molecular targets. In biological systems, it can interact with dopamine receptors, leading to its antipsychotic effects. The compound’s electron-rich nature allows it to participate in redox reactions, making it useful in catalytic applications .

Comparison with Similar Compounds

Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- can be compared with other phenothiazine derivatives such as:

Properties

IUPAC Name

3-(8-chloro-2,3-dimethoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-21(2)8-5-9-22-14-10-13(20)6-7-18(14)25-19-12-17(24-4)16(23-3)11-15(19)22/h6-7,10-12H,5,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDFHACIOUBBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170458
Record name Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17831-98-0
Record name 2-Chloro-7,8-dimethoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17831-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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